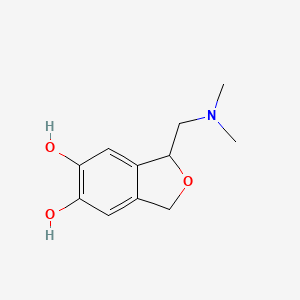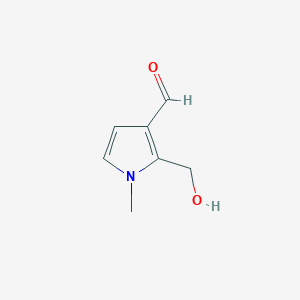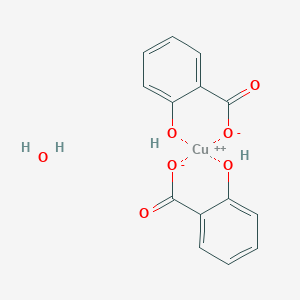
Copper, bis(salicylato)-, tetrahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper, bis(salicylato)-, tetrahydrate is a coordination compound where copper is complexed with salicylic acid ligands and water molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copper, bis(salicylato)-, tetrahydrate can be synthesized by reacting basic copper carbonate or copper hydroxide with salicylic acid. The reaction typically involves dissolving salicylic acid in water, followed by the addition of basic copper carbonate or copper hydroxide. The mixture is then heated to facilitate the reaction, resulting in the formation of the desired copper complex .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pH, and concentration to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Copper, bis(salicylato)-, tetrahydrate undergoes various chemical reactions, including:
Oxidation: The copper center can be oxidized, leading to changes in its oxidation state.
Reduction: The copper center can also be reduced, affecting the overall structure of the complex.
Substitution: Ligands in the complex can be substituted with other ligands, altering its chemical properties
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield copper(II) oxide, while reduction reactions may produce copper(I) complexes .
Wissenschaftliche Forschungsanwendungen
Copper, bis(salicylato)-, tetrahydrate has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Investigated for its potential antimicrobial properties and its role in enzyme mimetics.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other copper-based compounds.
Wirkmechanismus
The mechanism of action of Copper, bis(salicylato)-, tetrahydrate involves its interaction with biological molecules and enzymes. The copper center can participate in redox reactions, influencing various biochemical pathways. Additionally, the salicylic acid ligands can interact with proteins and other biomolecules, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(II) salicylate: Similar in structure but lacks the tetrahydrate component.
Copper(II) acetate: Another copper complex with different ligands, leading to distinct chemical properties.
Copper(II) citrate: A copper complex with citrate ligands, used in different applications.
Uniqueness
Copper, bis(salicylato)-, tetrahydrate is unique due to its specific ligand arrangement and hydration state, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
19025-98-0 |
|---|---|
Molekularformel |
C14H12CuO7 |
Molekulargewicht |
355.79 g/mol |
IUPAC-Name |
copper;2-hydroxybenzoate;hydrate |
InChI |
InChI=1S/2C7H6O3.Cu.H2O/c2*8-6-4-2-1-3-5(6)7(9)10;;/h2*1-4,8H,(H,9,10);;1H2/q;;+2;/p-2 |
InChI-Schlüssel |
CDSWUQNQSAXQHY-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.O.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


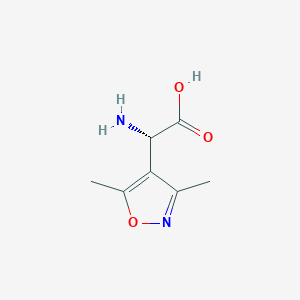

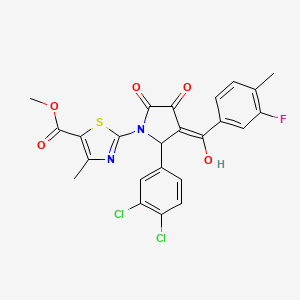
![2-(Carboxy(hydroxy)methyl)-6-hydroxybenzo[d]oxazole](/img/structure/B12875596.png)


![5-Methyl-N-[3-(methylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B12875610.png)

![[2-(2-Fluoro-4-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12875614.png)

